![molecular formula C18H15ClN6O2 B2529161 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034532-00-6](/img/structure/B2529161.png)
2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound "2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl rings, oxadiazole, and triazolo[4,3-a]pyridin are present in the compounds discussed across the papers, suggesting a relevance to the fields of anticancer and antihistaminic research.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized . These methods typically include the stepwise construction of the molecule using various chemical reactions, which are carefully characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . The synthesis process is crucial for ensuring the purity and correct structure of the target compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods. For instance, the orientation of chlorophenyl rings in relation to other structural motifs, such as thiazole rings, has been determined, as seen in the third paper, where the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This kind of structural information is vital for understanding the potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural analysis and biological activity data. For example, the antihistaminic activity of a synthesized compound in the second paper suggests that the physical properties allow for sufficient bioavailability to exert a pharmacological effect . The intermolecular interactions, such as C-H...O interactions leading to the formation of chains in the crystal lattice, also provide insight into the compound's solid-state properties .
Scientific Research Applications
Synthesis and Biological Assessment
A significant body of work focuses on the synthesis and biological assessment of compounds bearing structural resemblance to 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. For instance, the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides was explored to develop a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, driven by their varied and interesting biological properties (Karpina et al., 2019).
Corrosion Inhibition
Research extends into the synthesis of acetamide derivatives for corrosion inhibition. Specifically, 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested as corrosion inhibitors in acidic and oil mediums, demonstrating significant prevention efficiencies (Yıldırım & Cetin, 2008).
Antimicrobial and Anti-inflammatory Activities
Novel quinazolinone derivatives with structures akin to the compound of interest were synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing potential medicinal applications (Farag et al., 2012).
Antihistaminic Activity
The design and synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, related to the compound , were conducted to explore their H1-antihistaminic activity, identifying several compounds with significant activity and low sedative properties, hinting at therapeutic potentials (Gobinath, Subramanian, & Alagarsamy, 2015).
Mechanism of Action
Target of Action
It’s common for compounds with similar structures to interact with various enzymes, receptors, or dna .
Mode of Action
One of the search results suggests that similar compounds can intercalate dna . This means the compound could insert itself between the base pairs in the DNA helix, disrupting the normal biological processes.
Biochemical Pathways
Dna intercalation can affect a variety of biochemical pathways, including dna replication and transcription, which can lead to cell death .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed intercalate dna, it could lead to disruptions in critical cellular processes such as dna replication and transcription, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact a compound’s stability and efficacy .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-11-21-18(27-24-11)13-6-4-8-25-15(22-23-17(13)25)10-20-16(26)9-12-5-2-3-7-14(12)19/h2-8H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSZRWERFLRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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